molecular formula C5H14N8O4S B12297486 Methylglyoxal bis(guanylhydrazone)sulfate CAS No. 13922-04-8

Methylglyoxal bis(guanylhydrazone)sulfate

Cat. No.: B12297486
CAS No.: 13922-04-8
M. Wt: 282.28 g/mol
InChI Key: QFMGTJJDGOIPAY-BCKSSGNJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Guanidine, 1,1’-[(methylethanediylidene)dinitrilo]di-, sulfate (1:1) (8CI) is a compound that belongs to the guanidine family. Guanidines are known for their strong basicity and are commonly used in various chemical and biological applications. This particular compound is a sulfate salt, which enhances its solubility in water and makes it suitable for various industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of guanidine compounds typically involves the reaction of amines with carbodiimides or thioureas. One common method is the addition of amines to carbodiimides, which forms guanidines under mild conditions . Another approach involves the use of thioureas in conjunction with thiophilic metal salts or other activating agents . For the specific synthesis of guanidine, 1,1’-[(methylethanediylidene)dinitrilo]di-, sulfate (1:1), a sequential one-pot approach can be employed. This method involves the reaction of N-chlorophthalimide, isocyanides, and amines to form N-phthaloylguanidines, which are then converted to the desired guanidine compound .

Industrial Production Methods: Industrial production of guanidine compounds often relies on scalable and efficient synthetic routes. The use of commercially available guanylating reagents, such as di(imidazole-1-yl)methanimine, allows for the stepwise displacement of imidazole groups by amines, leading to the formation of guanidines . This method is advantageous due to its high yield and mild reaction conditions.

Chemical Reactions Analysis

Types of Reactions: Guanidine compounds undergo various types of chemical reactions, including oxidation, reduction, and substitution. They are known for their strong nucleophilicity and can participate in nucleophilic substitution reactions. Additionally, guanidines can act as strong bases and are involved in deprotonation reactions .

Common Reagents and Conditions: Common reagents used in guanidine reactions include carbodiimides, thioureas, and isocyanides. Reaction conditions are typically mild, with reactions often carried out at room temperature or slightly elevated temperatures .

Major Products Formed: The major products formed from guanidine reactions depend on the specific reagents and conditions used. For example, the reaction of guanidines with carbodiimides typically yields substituted guanidines, while reactions with thioureas can produce various guanidine derivatives .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to guanidine, 1,1’-[(methylethanediylidene)dinitrilo]di-, sulfate (1:1) include other guanidine derivatives such as N,N’-disubstituted guanidines and guanylating agents like S-methylisothioureas . These compounds share similar chemical properties and reactivity patterns.

Uniqueness: What sets guanidine, 1,1’-[(methylethanediylidene)dinitrilo]di-, sulfate (1:1) apart is its sulfate salt form, which enhances its solubility and makes it more suitable for certain applications compared to other guanidine derivatives. Its unique structure also allows for specific interactions with molecular targets, making it valuable in both research and industrial applications .

Properties

CAS No.

13922-04-8

Molecular Formula

C5H14N8O4S

Molecular Weight

282.28 g/mol

IUPAC Name

2-[(E)-[(1E)-1-(diaminomethylidenehydrazinylidene)propan-2-ylidene]amino]guanidine;sulfuric acid

InChI

InChI=1S/C5H12N8.H2O4S/c1-3(11-13-5(8)9)2-10-12-4(6)7;1-5(2,3)4/h2H,1H3,(H4,6,7,12)(H4,8,9,13);(H2,1,2,3,4)/b10-2+,11-3+;

InChI Key

QFMGTJJDGOIPAY-BCKSSGNJSA-N

Isomeric SMILES

C/C(=N\N=C(N)N)/C=N/N=C(N)N.OS(=O)(=O)O

Canonical SMILES

CC(=NN=C(N)N)C=NN=C(N)N.OS(=O)(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.